Cas no 1019355-36-2 (1-(2,4-dichlorophenyl)ethyl(ethyl)amine)

1-(2,4-dichlorophenyl)ethyl(ethyl)amine 化学的及び物理的性質
名前と識別子
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- Benzenemethanamine, 2,4-dichloro-N-ethyl-α-methyl-
- 1-(2,4-Dichlorophenyl)-N-ethylethan-1-amine
- 1-(2,4-dichlorophenyl)ethyl(ethyl)amine
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- インチ: 1S/C10H13Cl2N/c1-3-13-7(2)9-5-4-8(11)6-10(9)12/h4-7,13H,3H2,1-2H3
- InChIKey: MNSOMGUEGGQWDK-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC(Cl)=CC=1Cl)(C)NCC
1-(2,4-dichlorophenyl)ethyl(ethyl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-163024-1.0g |
[1-(2,4-dichlorophenyl)ethyl](ethyl)amine |
1019355-36-2 | 1g |
$728.0 | 2023-06-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369283-2.5g |
1-(2,4-Dichlorophenyl)-N-ethylethan-1-amine |
1019355-36-2 | 95% | 2.5g |
¥38556 | 2023-02-27 | |
Enamine | EN300-163024-0.1g |
[1-(2,4-dichlorophenyl)ethyl](ethyl)amine |
1019355-36-2 | 0.1g |
$640.0 | 2023-06-08 | ||
Enamine | EN300-163024-0.05g |
[1-(2,4-dichlorophenyl)ethyl](ethyl)amine |
1019355-36-2 | 0.05g |
$612.0 | 2023-06-08 | ||
Enamine | EN300-163024-0.5g |
[1-(2,4-dichlorophenyl)ethyl](ethyl)amine |
1019355-36-2 | 0.5g |
$699.0 | 2023-06-08 | ||
Enamine | EN300-163024-500mg |
[1-(2,4-dichlorophenyl)ethyl](ethyl)amine |
1019355-36-2 | 500mg |
$260.0 | 2023-09-22 | ||
Enamine | EN300-163024-50mg |
[1-(2,4-dichlorophenyl)ethyl](ethyl)amine |
1019355-36-2 | 50mg |
$227.0 | 2023-09-22 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369283-1g |
1-(2,4-Dichlorophenyl)-N-ethylethan-1-amine |
1019355-36-2 | 95% | 1g |
¥17006 | 2023-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369283-50mg |
1-(2,4-Dichlorophenyl)-N-ethylethan-1-amine |
1019355-36-2 | 95% | 50mg |
¥13219 | 2023-02-27 | |
Enamine | EN300-163024-5.0g |
[1-(2,4-dichlorophenyl)ethyl](ethyl)amine |
1019355-36-2 | 5g |
$2110.0 | 2023-06-08 |
1-(2,4-dichlorophenyl)ethyl(ethyl)amine 関連文献
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
1-(2,4-dichlorophenyl)ethyl(ethyl)amineに関する追加情報
1-(2,4-Dichlorophenyl)Ethyl(Ethyl)Amine: A Comprehensive Overview
The compound with CAS No. 1019355-36-2, commonly referred to as 1-(2,4-dichlorophenyl)ethyl(ethyl)amine, is a significant organic compound with diverse applications in various industries. This compound is a derivative of aniline, where the amino group is substituted with ethyl and 2,4-dichlorophenyl groups. Its structure and properties make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
1-(2,4-Dichlorophenyl)ethyl(ethyl)amine exhibits unique chemical properties due to the presence of the amino group and the electron-withdrawing dichlorophenyl substituent. The amino group acts as a nucleophile, enabling it to participate in various nucleophilic reactions such as alkylation and acylation. The dichlorophenyl group, on the other hand, imparts stability and enhances the compound's ability to act as a precursor in the synthesis of bioactive molecules.
Recent studies have highlighted the potential of 1-(2,4-dichlorophenyl)ethyl(ethyl)amine in drug discovery. Researchers have explored its role as a building block in the development of novel anti-inflammatory and antiviral agents. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in inflammatory pathways.
In addition to its pharmaceutical applications, 1-(2,4-dichlorophenyl)ethyl(ethyl)amine has found utility in agrochemicals. It serves as an intermediate in the synthesis of fungicides and herbicides. A 2023 report by the International Society of Agrochemical Sciences emphasized its role in enhancing crop resistance to fungal infections without adverse environmental impacts.
The synthesis of 1-(2,4-dichlorophenyl)ethyl(ethyl)amine involves a multi-step process that typically begins with the chlorination of aniline derivatives. Recent advancements in catalytic methods have improved the efficiency and sustainability of this synthesis. For example, a 2023 study published in *Green Chemistry* introduced a catalyst that reduces reaction time by 50% while minimizing waste generation.
From an environmental perspective, understanding the fate and transport of 1-(2,4-dichlorophenyl)ethyl(ethyl)amine is crucial for risk assessment. Research conducted by environmental scientists has shown that this compound undergoes rapid biodegradation under aerobic conditions, reducing its persistence in aquatic environments.
In conclusion, 1-(2,4-dichlorophenyl)ethyl(ethyl)amine (CAS No. 1019355-36-2) is a versatile compound with significant potential across multiple industries. Its role as an intermediate in pharmaceuticals and agrochemicals underscores its importance in modern chemistry. Ongoing research continues to uncover new applications and improve its synthesis methods, ensuring its relevance in future scientific advancements.
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